Methyl 2-benzamidopropanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-benzamidopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(11(14)15-2)12-10(13)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDFLIILGVFYCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274749, DTXSID30993254 | |
| Record name | methyl 2-benzamidopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1-Methoxy-1-oxopropan-2-yl)benzenecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30993254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7244-67-9, 7260-27-7 | |
| Record name | N-Benzoylalanine methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007244679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC173195 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173195 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 2-benzamidopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1-Methoxy-1-oxopropan-2-yl)benzenecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30993254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl N-benzoyl-L-alaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.863 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Structural Significance and Chirality in Chemical Synthesis
The utility of Methyl 2-benzamidopropanoate in chemical synthesis is intrinsically linked to its distinct molecular structure. The molecule incorporates several key functional groups: a methyl ester, an amide linkage, and a phenyl ring, all attached to a central propanoate backbone. The IUPAC name for the common (S)-enantiomer is methyl (2S)-2-benzamidopropanoate.
The α-carbon of the propanoate unit, bonded to the benzamido group, is a stereocenter. This chirality is of paramount importance in the synthesis of enantiomerically pure compounds, a critical requirement for many pharmaceuticals and biologically active molecules. The presence of the benzoyl protecting group on the nitrogen atom enhances the stability of the molecule and influences its reactivity in subsequent chemical transformations. This group can be selectively removed under specific conditions, allowing for further functionalization of the amino group. The methyl ester provides a reactive site for hydrolysis or transesterification, enabling the formation of amides or other ester derivatives.
Table 1: Chemical Properties of (S)-Methyl 2-benzamidopropanoate
| Property | Value |
| IUPAC Name | methyl (2S)-2-benzamidopropanoate |
| Molecular Formula | C₁₁H₁₃NO₃ |
| Molecular Weight | 207.23 g/mol |
| Chiral Center | α-carbon |
| Key Functional Groups | Methyl ester, Amide, Phenyl ring |
Foundational Role As a Key Intermediate in Complex Molecule Construction
Esterification and Amidation Reactions for this compound Synthesis
The construction of this compound fundamentally involves the formation of an ester linkage with methanol (B129727) and an amide linkage with a benzoyl group. These transformations can be carried out in different sequences and with various reagents.
Routes involving L-Alanine Methyl Ester and Benzoylating Agents
A common and direct approach to this compound is the benzoylation of L-alanine methyl ester. ontosight.ai L-alanine methyl ester, which serves as the starting material, can be prepared from L-alanine and subsequently reacted with a benzoylating agent to form the final product.
One method for synthesizing L-alanine methyl ester hydrochloride involves reacting L-alanine with methanol in the presence of thionyl chloride. nih.gov This ester can then be subjected to benzoylation. The benzoylation step typically involves reacting the L-alanine methyl ester with a benzoylating agent like benzoyl chloride or benzoic anhydride. For instance, the reaction can be carried out by treating L-alanine methyl ester hydrochloride with a solution of methylamine (B109427) in ethanol. orgsyn.org Another approach involves the use of benzoic acid in the presence of a coupling agent such as 1-ethyl-3-(dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).
A detailed procedure for the synthesis of a related compound, N-Benzoyl-beta-alanine methyl ester, involves first the esterification of β-alanine with methanol using an acid catalyst, followed by N-benzoylation of the resulting methyl ester with benzoic acid in the presence of EDC, DMAP, and triethylamine (B128534) in dichloromethane. A similar principle applies to the synthesis of this compound from L-alanine methyl ester.
Table 1: Reagents for the Synthesis of Amino Acid Methyl Esters and Subsequent Benzoylation
| Step | Reagent/Catalyst | Function |
| Esterification | Methanol, Thionyl Chloride | Forms the methyl ester from the carboxylic acid of the amino acid. nih.gov |
| Benzoylation | Benzoyl Chloride or Benzoic Anhydride | Introduces the benzoyl group to the amino group. |
| Coupling Agent (for benzoic acid) | 1-Ethyl-3-(dimethylaminopropyl)carbodiimide (EDC) | Facilitates the amide bond formation. |
| Catalyst (for benzoic acid) | 4-Dimethylaminopyridine (DMAP) | Catalyzes the acylation reaction. |
| Base (for benzoylation) | Triethylamine | Neutralizes the acid formed during the reaction. |
Conventional Esterification Methods
An alternative synthetic route involves the initial benzoylation of the amino acid, followed by esterification of the resulting N-benzoyl amino acid. For example, L-alanine can first be reacted with benzoyl chloride to yield N-benzoyl-L-alanine. ontosight.ai Subsequently, this intermediate can be esterified to produce this compound.
Conventional esterification methods often employ an alcohol, in this case methanol, in the presence of an acid catalyst such as concentrated sulfuric acid. Another method involves the use of trimethylsilyl (B98337) chloride (TMSCl) as an activating agent for the esterification of the amino acid with methanol.
Stereoselective Synthesis of this compound Enantiomers
The stereochemistry of this compound is often crucial for its biological activity. Therefore, methods for the stereoselective synthesis of its enantiomers are of significant interest. These methods aim to control the formation of the chiral center to produce a specific enantiomer in high purity.
Asymmetric Transformations Utilizing Chiral Catalysts
Asymmetric catalysis is a powerful tool for synthesizing enantiomerically pure compounds. csic.es This approach utilizes a small amount of a chiral catalyst to generate a large quantity of a chiral product. nobelprize.org In the context of this compound, chiral catalysts can be employed to influence the stereochemical outcome of the reaction.
Chiral transition metal complexes, such as those based on ruthenium and rhodium, have been successfully used in asymmetric hydrogenation reactions to produce chiral amino acid derivatives. nobelprize.org For instance, Noyori's BINAP-Ru(II) complexes are highly effective for the enantioselective hydrogenation of various functionalized olefins. nobelprize.org While not a direct synthesis of this compound, these principles can be applied to create the chiral backbone.
Iron-catalyzed stereoselective C-H alkylation is another emerging method for constructing molecules with both axial and central chirality. nih.gov This technique utilizes a chiral N-heterocyclic carbene (NHC) ligand to achieve high diastereomeric and enantiomeric excess. nih.gov Such advanced catalytic systems could potentially be adapted for the asymmetric synthesis of precursors to this compound.
Phase-Transfer Catalytic Approaches for Enantioenriched Products
Phase-transfer catalysis (PTC) is a valuable technique for reactions involving reactants in immiscible phases, typically an aqueous and an organic phase. wikipedia.org A phase-transfer catalyst facilitates the transport of a reactant from one phase to another, where the reaction occurs. wikipedia.org By using a chiral phase-transfer catalyst, it is possible to achieve enantioselective transformations. kyushu-u.ac.jp
Chiral quaternary ammonium (B1175870) salts, often derived from cinchona alkaloids, are commonly used as chiral phase-transfer catalysts. wikipedia.orgkyushu-u.ac.jp These catalysts have been successfully applied in the asymmetric alkylation of N-(diphenylmethylene)glycine esters to produce enantioenriched α-chiral amino acids. kyushu-u.ac.jp An efficient synthesis of chiral malonates has been demonstrated through the enantioselective α-alkylation of 2,2-diphenylethyl tert-butyl α-methylmalonates using a chiral phase-transfer catalyst, achieving high chemical yields and excellent enantioselectivities. frontiersin.org
Hydrogen bonding phase-transfer catalysis (HB-PTC) is a more recent development that employs catalysts like chiral bis-ureas to facilitate reactions involving ionic reactants. nih.gov This method has been used for the enantioselective synthesis of γ-fluoroamines. nih.gov The principles of chiral PTC, including both traditional and hydrogen-bonding approaches, offer a promising avenue for the enantioenriched synthesis of this compound or its key intermediates.
Advanced Synthetic Protocols and Process Optimization for this compound Production
For the large-scale and efficient production of this compound, advanced synthetic protocols and process optimization are crucial. This involves developing methods that are not only high-yielding and stereoselective but also cost-effective, safe, and environmentally friendly.
One-pot multi-catalytic approaches are gaining traction as they can significantly improve process efficiency by combining several reaction steps in a single vessel, thereby avoiding intermediate work-up and purification. chemrxiv.org For example, a one-pot protocol involving up to four different catalysts has been developed for the stereoselective synthesis of secondary benzylic alcohols from simple starting materials. chemrxiv.org
Process optimization also involves the careful selection of solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing waste. The use of "green" solvents, such as water, and the reduction of the need for organic solvents are key considerations in modern synthetic chemistry. wikipedia.org Furthermore, the development of robust analytical methods, such as RP-HPLC, is essential for monitoring reaction progress and ensuring the quality of the final product by separating and quantifying potential impurities. researchgate.net
Precursor Compounds in the Synthesis of this compound
The synthesis of this compound relies on key precursor compounds that provide the necessary structural components for the final molecule. The primary starting materials are typically derived from the amino acid L-alanine and a benzoylating agent, followed by esterification.
The most common synthetic route involves the reaction of L-alanine with benzoyl chloride, which introduces the benzamido group. ontosight.ai This is then followed by an esterification step with methanol to form the methyl ester. An alternative starting point is the use of L-alanine methyl ester hydrochloride, which already contains the methyl ester functionality. semanticscholar.orgorgsyn.org
The benzoylating agent, benzoyl chloride, is itself synthesized from precursors such as benzoic acid. prepchem.com Common reagents for this conversion include thionyl chloride or phosphorus pentachloride. prepchem.comgoogle.com
Below are detailed descriptions and data for these principal precursor compounds.
L-Alanine
L-Alanine is a non-essential amino acid that serves as the chiral backbone for the synthesis of this compound. Its structure provides the propanoate framework and the amine group for the subsequent benzoylation.
| Property | Value |
| IUPAC Name | (2S)-2-aminopropanoic acid |
| Chemical Formula | C₃H₇NO₂ |
| Molar Mass | 89.09 g/mol |
| Appearance | White crystalline solid |
| Chirality | L-isomer (S-configuration) |
Benzoyl Chloride
Benzoyl chloride is the acylating agent used to introduce the benzoyl group onto the amino group of L-alanine. It is a colorless fuming liquid with a pungent odor. prepchem.com
| Property | Value |
| IUPAC Name | Benzoyl chloride |
| Chemical Formula | C₇H₅ClO |
| Molar Mass | 140.57 g/mol |
| Appearance | Colorless fuming liquid |
| Boiling Point | 197.2 °C |
The synthesis of benzoyl chloride can be achieved through various methods, for instance, by reacting benzoic acid with thionyl chloride or phosphorus pentachloride. prepchem.comgoogle.com
Methanol
Methanol is the reagent used for the esterification of the carboxylic acid group of N-benzoyl-L-alanine to form the final methyl ester product.
| Property | Value |
| IUPAC Name | Methanol |
| Chemical Formula | CH₄O |
| Molar Mass | 32.04 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 64.7 °C |
L-Alanine Methyl Ester Hydrochloride
In some synthetic approaches, L-alanine methyl ester hydrochloride is used as a precursor. semanticscholar.orgorgsyn.org This compound is the hydrochloride salt of the methyl ester of L-alanine and can be directly benzoylated to yield this compound.
| Property | Value |
| IUPAC Name | methyl (2S)-2-aminopropanoate hydrochloride |
| Chemical Formula | C₄H₁₀ClNO₂ |
| Molar Mass | 139.58 g/mol |
| Appearance | White solid |
Chemical Transformations and Reaction Chemistry of Methyl 2 Benzamidopropanoate
Amide Bond Modulations and Derivatization Strategies
The amide bond in methyl 2-benzamidopropanoate is a key functional group that can be modified to create new derivatives. While stable, this bond can be cleaved or altered under specific conditions to yield various products.
Strategies for derivatizing the amide bond often involve its replacement with bioisosteres, which are structurally different but have similar physicochemical properties. This approach is common in drug discovery to improve metabolic stability while retaining biological activity. nih.gov Examples of amide bond bioisosteres include 1,2,3-triazoles, oxadiazoles, and imidazoles. nih.gov
Another derivatization strategy involves the synthesis of related compounds where the amide linkage is altered. For instance, the reaction of 2-(diphenylphosphanyl)benzoic acid with (S)-methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate in the presence of HBTU and DIPEA yields (S)-Methyl 3-(3,4-dimethoxyphenyl)-2-[2-(diphenylphosphanyl)benzamido]propanoate, a precursor to chiral organocatalysts. nih.gov
Ester Group Reactivity: Hydrolysis and Transesterification
The methyl ester group of this compound is susceptible to hydrolysis and transesterification reactions, which are fundamental transformations in organic chemistry.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, N-benzoyl-L-alanine, under either acidic or basic conditions. kyushu-u.ac.jpnih.gov Enzymatic hydrolysis is also a well-established method. For example, proteases like bromelain (B1164189) and papain can catalyze the hydrolysis of related N-benzoyl-L-serine methyl ester. ontosight.ainih.gov The kinetics of such enzymatic reactions can be complex, sometimes exhibiting substrate activation. nih.gov
Transesterification: This process involves the conversion of the methyl ester to a different ester by reacting it with another alcohol in the presence of a catalyst. neptjournal.com Azole anions, such as that from 1,2,4-triazole (B32235), have been shown to be effective catalysts for the transesterification of unactivated carboxylic esters. acs.org This reaction allows for the introduction of different alkyl or aryl groups at the ester position, thereby modifying the compound's properties.
Functionalization of the Benzamide (B126) Moiety
The benzene (B151609) ring of the benzamide group is a site for various functionalization reactions, particularly at the ortho-position due to the directing effect of the amide group.
Palladium-catalyzed C-H activation is a powerful tool for introducing new substituents onto the benzamide ring. For example, the ortho-C-H bonds of N-benzoyl α-amino ester derivatives can be arylated or alkylated. researchgate.net These reactions often utilize the amino acid moiety as a directing group to achieve high regioselectivity. researchgate.netscispace.com A variety of functional groups on the incoming aryl or alkyl halide are tolerated, leading to a diverse range of substituted products. researchgate.net
Microwave-assisted ruthenium-catalyzed C-H functionalization has also been developed to synthesize isoquinolones from N-benzoyl α-amino ester derivatives. scispace.com This methodology demonstrates good functional group tolerance for both electron-rich and electron-poor substituents on the benzamide ring. scispace.com
Reactions Involving the Propanoate Backbone
The propanoate backbone of this compound offers additional sites for chemical reactions, including at the α-carbon and the methyl group of the alanine (B10760859) residue.
One notable reaction is the regioselective chlorination of the β-position of the alanine backbone. Treatment of N-benzoylalanine methyl ester with sulfuryl chloride can lead to the formation of the β-chloroalanine derivative. researchgate.net
Furthermore, the α-carbon can be functionalized through the generation of a dianion. Deprotonation with strong bases like LDA and n-BuLi can create a reactive intermediate that can be alkylated. nih.gov This approach has been used in the asymmetric synthesis of higher α-vinyl amino acids, where the N-benzoyl-protected amino acid ester is a key starting material. nih.gov
Below is a table summarizing the types of reactions and the conditions used for the chemical transformations of this compound and related derivatives.
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Amide Derivatization | 2-(diphenylphosphanyl)benzoic acid, HBTU, DIPEA | Chiral organocatalyst precursor | nih.gov |
| Ester Hydrolysis | Aqueous NaOH or acid | N-benzoylalanine | kyushu-u.ac.jp |
| Enzymatic Hydrolysis | Bromelain or Papain | N-benzoylalanine | ontosight.ainih.gov |
| Transesterification | Alcohol, 1,2,4-triazole anion catalyst | Different ester derivative | acs.org |
| Ortho-Arylation | Aryl iodide, Pd(OAc)₂, AgOAc, t-Amyl-OH | Ortho-arylated benzamide | researchgate.net |
| Ortho-Alkylation | Alkyl halide, Pd catalyst | Ortho-alkylated benzamide | researchgate.net |
| Isoquinolone Synthesis | Alkene, Ru catalyst, microwave | Isoquinolone derivative | scispace.com |
| β-Chlorination | Sulfuryl chloride | β-chloroalanine derivative | researchgate.net |
| α-Alkylation | LDA, n-BuLi, alkyl halide | α-alkylated amino acid derivative | nih.gov |
Design, Synthesis, and Structural Studies of Methyl 2 Benzamidopropanoate Derivatives and Analogs
Structural Diversification through Substitutions on the Benzamide (B126) Ring
The aromatic benzamide ring of methyl 2-benzamidopropanoate is a prime target for structural modification to influence the molecule's electronic and steric properties. A common strategy involves Suzuki coupling reactions, where various heterocyclic groups are attached to the benzoic acid precursor before its coupling with an amino acid ester. nih.gov
One study detailed the synthesis of derivatives where the benzamide ring was substituted at the 4-position with heterocycles such as pyrimidin-5-yl, quinolin-3-yl, and thiophen-3-yl. nih.gov These modifications are achieved by first performing a Suzuki coupling between a bromo-substituted aromatic heterocycle and a corresponding boronic acid to form a substituted benzoic acid. This intermediate is then coupled with an amino acid ester. nih.gov For instance, the reaction of 4-(pyrimidin-5-yl)benzoic acid with (S)-alanine ethyl ester yields (S)-Ethyl 2-[4-(pyrimidin-5-yl)benzamido]propanoate. nih.gov
Further research into structure-activity relationships has shown that even minor substitutions on the benzamide ring can significantly impact biological activity. In a series of kinesin HSET inhibitors, a methyl group positioned para to the amide linkage retained activity, whereas an ortho-substituted analogue showed a seventy-fold decrease in potency. nih.govacs.org Replacing the benzamide with other acyl groups like acetamide (B32628), simple benzamide, or 3-chlorobenzamide (B146230) was found to eliminate the desired activity, highlighting the specific role of the substituted benzamide motif. nih.govacs.org
Table 1: Examples of Benzamide Ring Substitutions in Propanoate Derivatives
This table showcases derivatives of 2-benzamidopropanoate where the benzamide ring has been modified with various heterocyclic substituents, primarily based on the work combining substituted benzoic acids with amino acid esters.
| Base Compound Name | Substituent on Benzamide Ring (Position 4) | Amino Acid Ester Used | Reference |
|---|---|---|---|
| (S)-Ethyl 2-[4-(pyridin-3-yl)benzamido]propanoate | Pyridin-3-yl | L-alanine ethyl ester | nih.gov |
| (S)-Ethyl 2-[4-(quinolin-3-yl)benzamido]propanoate | Quinolin-3-yl | L-alanine ethyl ester | nih.gov |
| (S)-Ethyl 2-[4-(pyrimidin-5-yl)benzamido]propanoate | Pyrimidin-5-yl | L-alanine ethyl ester | nih.gov |
| (S)-Ethyl 3-phenyl-2-[4-(thiophen-3-yl)benzamido]propanoate | Thiophen-3-yl | L-phenylalanine ethyl ester | nih.gov |
Modifications at the Propanoate Ester Group and Alpha-Carbon
The propanoate portion of the molecule offers additional sites for modification, including the ester group and the alpha-carbon, which is derived from the original amino acid. Varying the amino acid used in the synthesis is a direct method to introduce diversity at the alpha-carbon. Syntheses have been successfully performed using different amino acid esters such as L-alanine ethyl ester, L-phenylalanine ethyl ester, and L-tryptophane methyl ester, leading to derivatives with distinct side chains. nih.gov
The ester group itself can also be altered. Studies on related benzamide structures have explored a range of alkyl esters, including methyl, ethyl, and propyl esters. scholarsresearchlibrary.com Research has indicated that the nature of this ester can be critical for biological activity. For example, in one class of enzyme inhibitors, replacing the ethyl ester with an isosteric amide group resulted in a complete loss of activity. nih.govacs.org Similarly, the removal of the ethyl ester from a thiazole-containing analogue led to a 3000-fold reduction in potency. nih.govacs.org This demonstrates that the ester group is not merely a passive component but can be crucial for molecular interactions.
Table 2: Modifications at the Propanoate and Alpha-Carbon Moiety
This table illustrates how the propanoate part of the molecule is diversified by using different amino acid esters, which alters the alpha-carbon side chain and the ester group.
| Resulting Compound Name | Amino Acid Ester Used | Alpha-Carbon Side Chain | Ester Group | Reference |
|---|---|---|---|---|
| (S)-Ethyl 2-[4-(pyridin-3-yl)benzamido]propanoate | L-alanine ethyl ester | -CH₃ | Ethyl | nih.gov |
| (S)-Ethyl 3-phenyl-2-[4-(thiophen-3-yl)benzamido]propanoate | L-phenylalanine ethyl ester | -CH₂-Ph | Ethyl | nih.gov |
| (S)-Methyl 3-(1H-indol-3-yl)-2-[4-(pyrimidin-5-yl)benzamido]propanoate | L-tryptophane methyl ester | -CH₂-(3-indolyl) | Methyl | nih.gov |
| Methyl 3-benzamidopropanoate | β-alanine methyl ester | -H (on alpha-carbon) | Methyl | scholarsresearchlibrary.com |
Incorporation of this compound into Peptidomimetic Structures
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with enhanced stability or modified activity. wikipedia.org The this compound scaffold is a valuable building block for creating such structures. Its inherent amino acid-like character makes it suitable for integration into peptide-like chains. chemimpex.com
Class A peptidomimetics, which closely resemble natural peptides, and Class B peptidomimetics, which may include non-natural amino acids or backbone modifications, can both incorporate structures derived from this compound. wikipedia.org For instance, the chiral compound (S)-Methyl 2-amino-3-benzamidopropanoate hydrochloride is a key intermediate for synthesizing bioactive molecules and is used as a building block in peptide synthesis. chemimpex.com
In the development of inhibitors for enzymes like Protein N-terminal methyltransferase 1 (NTMT1), researchers have constructed peptidomimetics that target specific substrate-binding pockets. nih.gov The synthesis of these complex molecules often involves coupling protected amino acids and other building blocks in a stepwise fashion. General synthetic routes include amide bond formation using coupling agents like HBTU and HOBt, followed by the deprotection of functional groups. nih.gov The benzamido-propanoate moiety can serve as a core fragment that mimics a dipeptide unit, providing a rigid and well-defined conformation within the larger peptidomimetic structure.
Stereochemical Control in Derivative Synthesis
Stereochemistry is a critical aspect in the design of bioactive molecules, as different enantiomers can have vastly different biological effects. In the synthesis of this compound derivatives, controlling the stereochemistry at the alpha-carbon is paramount. nih.gov
A common and effective strategy to achieve stereochemical control is to use a chiral starting material. Syntheses frequently employ enantiomerically pure amino acid esters, such as (S)-alanine ethyl ester or (S)-phenylalanine ethyl ester. nih.gov By starting with the desired (S) or (R) configuration at the alpha-carbon, the final benzamide-propanoate product retains this stereochemistry. The compound (S)-Methyl 2-amino-3-benzamidopropanoate hydrochloride is an example of such a chiral building block used in further synthesis. chemimpex.com This approach ensures that the resulting derivatives have a defined three-dimensional structure, which is essential for specific interactions with biological targets like enzymes or receptors.
Synthetic Routes to Complex Benzamide-Propanoate Hybrid Molecules
The creation of complex molecules that hybridize the benzamide-propanoate core with other chemical entities relies on multi-step synthetic pathways. A robust and versatile route involves a two-stage process. nih.gov
Formation of the Substituted Benzoic Acid : The first stage focuses on modifying the benzoyl portion. This is often accomplished via a palladium-catalyzed Suzuki coupling reaction, which joins an aryl halide (e.g., 4-bromobenzoic acid derivative) with a boronic acid (e.g., a heterocyclic boronic acid). This step builds the desired substituted benzamide ring system. nih.gov
Amide Bond Formation : In the second stage, the newly formed carboxylic acid is activated and coupled with an amino acid ester, such as methyl 2-aminopropanoate. This amide coupling can be achieved using various reagents. One method involves using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent. nih.gov An alternative, modern approach is the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. nih.gov
Other synthetic strategies, such as the Michael addition, have been employed for related structures. For example, the reaction between an amine and ethyl acrylate (B77674) can proceed via a Michael addition mechanism, catalyzed by a strong acid, to form a β-amino propanoate structure. These varied synthetic methodologies provide chemists with a toolbox to construct a wide array of complex benzamide-propanoate hybrid molecules for diverse applications.
Applications of Methyl 2 Benzamidopropanoate As a Building Block in Academic Research
Utility in the Construction of Pharmaceutical Scaffolds and Intermediates
In the field of pharmaceutical development, methyl 2-benzamidopropanoate and its close analogs are recognized as crucial intermediates for the synthesis of a wide array of bioactive molecules. chemimpex.comchemimpex.com The compound's structure is readily incorporated into larger, more complex molecular architectures, forming the backbone of various pharmaceutical scaffolds.
Researchers utilize this compound as a starting point or an intermediate in multi-step synthetic pathways. For instance, in the development of dual inhibitors for anaplastic lymphoma kinase (ALK) and histone deacetylases (HDACs), which are targets in cancer therapy, derivatives of methyl alkanoates are condensed with other intermediates to create the final complex compounds. nih.gov One such example is the synthesis of Methyl 3-((3-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)benzamido)propanoate, a key intermediate in the development of potential cancer treatments. nih.gov
The versatility of this compound is also highlighted by its use in the synthesis of drugs targeting neurological disorders and in the creation of analgesics and anti-inflammatory agents. chemimpex.comchemimpex.com Its role as an intermediate can be seen in the production of peptide-based drugs, where it contributes to enhancing their stability and efficacy. chemimpex.com
| Pharmaceutical Application | Role of this compound Derivative | Therapeutic Area |
| ALK/HDAC Dual Inhibitors | Intermediate in the synthesis of complex inhibitors. nih.gov | Oncology nih.gov |
| Bioactive Molecules | Building block for various pharmaceuticals. chemimpex.com | General chemimpex.com |
| Neurological Disorder Drugs | Intermediate in synthesis. chemimpex.com | Neurology chemimpex.com |
| Analgesics & Anti-inflammatories | Key intermediate in synthesis. chemimpex.com | Pain & Inflammation chemimpex.com |
Role in Biochemical Probe and Ligand Synthesis for Target Exploration
Biochemical probes and ligands are essential tools for exploring biological systems, identifying new drug targets, and understanding disease mechanisms. This compound and its derivatives can be used in the synthesis of these crucial research tools. evitachem.com
A chemical probe is a small molecule that interacts with a specific biological target, allowing researchers to study its function. The structure of this compound can be systematically modified to create libraries of compounds for screening against various biological targets. For example, derivatives containing the benzamide (B126) moiety have been instrumental in the development of inhibitors for the kinesin HSET (KIFC1), a target in cancer research. nih.gov In these studies, the benzamide portion of the molecule is often a key interaction point with the target protein, and modifications around this core help in optimizing the binding affinity and selectivity. The synthesis of these inhibitors often involves reacting a benzoic acid derivative with an appropriate amino acid methyl ester. nih.gov
Furthermore, related structures are explicitly designed as chemical probes for biological studies, leveraging their ability to interact with specific biomolecules. evitachem.com This allows for the investigation of enzyme interactions and cellular responses, which is fundamental to the early stages of drug discovery. evitachem.com
Precursor for Developing Novel Therapeutic Agents in Research Settings
The unique chemical structure of this compound makes it a valuable precursor for the development of novel therapeutic agents in academic and industrial research. chemimpex.com Its chiral nature and the presence of both hydrogen bond donors and acceptors make it an attractive starting point for creating drugs with improved properties, such as enhanced solubility and bioavailability. chemimpex.com
In academic research, this compound serves as a foundational element for synthesizing potential new drugs for a range of diseases, including cancer and neurological conditions. chemimpex.com For example, a more complex derivative, Methyl (S)-2-(4-(4-methylphenylsulfonamido)benzamido)propanoate, has been synthesized and evaluated for its in-vitro Peroxisome Proliferator-Activated Receptor (PPAR) activity, which is relevant to metabolic diseases and cancer. mdpi.com
The development of novel therapeutic agents often begins with a "lead compound," and structures derived from this compound have served this purpose. evitachem.com By acting as a key intermediate, it facilitates the efficient production of complex molecules, streamlining the research and development workflow for new medicines. chemimpex.comchemimpex.com
| Research Area | Application of this compound Derivative | Reference |
| Oncology | Precursor for potential anti-cancer agents. chemimpex.com | chemimpex.com |
| Neurology | Precursor for drugs targeting neurological disorders. chemimpex.com | chemimpex.com |
| Metabolic Diseases | Synthesis of compounds for PPAR activity evaluation. mdpi.com | mdpi.com |
| General Drug Discovery | Serves as a lead compound for new drug development. evitachem.com | evitachem.com |
Applications in Structure-Activity Relationship (SAR) Studies for New Chemical Entities
Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery. collaborativedrug.com SAR analysis involves systematically modifying the chemical structure of a molecule to understand how these changes affect its biological activity. collaborativedrug.com This process helps to optimize lead compounds into potent and selective drug candidates.
This compound and its analogs are valuable tools in SAR studies. Researchers can use the benzamide or the propanoate portion of the molecule as a constant anchor while making systematic changes to other parts of a larger compound. This allows them to probe the specific interactions between the molecule and its biological target. collaborativedrug.comnih.gov
For instance, in the development of inhibitors for the HSET motor protein, researchers synthesized a series of analogs where the benzamide motif was altered. nih.govacs.org They found that even small changes, such as moving a methyl group on the benzene (B151609) ring from the meta to the ortho position, could lead to a significant (70-fold) reduction in potency. nih.govacs.org Replacing the benzamide with other groups, like an acetamide (B32628) or a cyclohexane (B81311) carboxamide, completely eliminated the activity, demonstrating the critical role of this specific structural element. nih.govacs.org
Advanced Characterization Techniques for Methyl 2 Benzamidopropanoate and Its Derivatives
Spectroscopic Analysis for Structural Confirmation
Spectroscopy is a cornerstone of molecular characterization, utilizing the interaction of electromagnetic radiation with matter to provide detailed structural information.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms. uobasrah.edu.iqnih.gov
¹H NMR Spectroscopy: In proton NMR, the chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal correspond to a specific set of protons in the molecule. For methyl 2-benzamidopropanoate, the spectrum would exhibit distinct signals corresponding to the aromatic protons, the amide N-H proton, the methine proton at the chiral center, and the two different methyl groups. The expected signals are detailed in the table below.
¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. Key signals for this compound include those for the two carbonyl carbons (amide and ester), the carbons of the aromatic ring, the chiral methine carbon, and the two methyl carbons. nih.gov Two-dimensional NMR techniques, such as HSQC, can be used to correlate the proton and carbon signals, further confirming the structure. nih.gov
Predicted NMR Data for this compound
The following table presents predicted chemical shifts based on the compound's structure and data from analogous molecules. Actual experimental values may vary depending on the solvent and other conditions.
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic-H | 7.4 - 7.9 | Multiplet | 5H | Phenyl group protons |
| Amide-H | ~7.0 - 8.0 | Broad Singlet | 1H | N-H |
| Methine-H | ~4.7 - 4.9 | Quartet | 1H | α-CH |
| Ester-CH₃ | ~3.7 | Singlet | 3H | O-CH₃ |
| Propanoate-CH₃ | ~1.5 | Doublet | 3H | CH-CH₃ |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Carbonyl | ~173 | Ester C=O |
| Carbonyl | ~167 | Amide C=O |
| Aromatic | 127 - 133 | Phenyl group carbons |
| Methine | ~49 | α-CH |
| Methoxy (B1213986) | ~52 | O-CH₃ |
| Methyl | ~18 | CH-CH₃ |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. docbrown.info The IR spectrum of this compound would show characteristic absorption bands for its key functional groups: the N-H bond, the two distinct carbonyl groups (amide and ester), and the C-O bond of the ester. The amide I (primarily C=O stretch) and amide II (N-H bend and C-N stretch) bands are particularly diagnostic for the amide linkage. nih.gov
Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H Stretch | Amide |
| ~1740 | C=O Stretch | Ester |
| ~1650 | C=O Stretch (Amide I) | Amide |
| ~1540 | N-H Bend (Amide II) | Amide |
| 3000-3100 | C-H Stretch | Aromatic |
| 2850-2960 | C-H Stretch | Aliphatic |
| 1200-1300 | C-O Stretch | Ester |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about the molecular structure. docbrown.info
For this compound (C₁₁H₁₃NO₃), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight. The molecule would then fragment in predictable ways under electron ionization (EI). Common fragmentation pathways would include the loss of the methoxy radical (•OCH₃) from the ester, cleavage of the bond between the alpha-carbon and the ester carbonyl, and the formation of the stable benzoyl cation.
Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Formula |
| 207 | [M]⁺ | [C₁₁H₁₃NO₃]⁺ |
| 176 | [M - •OCH₃]⁺ | [C₁₀H₁₀NO₂]⁺ |
| 105 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques are essential for separating components of a mixture, thereby allowing for the assessment of a compound's purity. For chiral molecules like this compound, which possesses a stereocenter at the second carbon of the propanoate chain, chiral chromatography is crucial for separating its enantiomers.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for determining the enantiomeric excess (ee) of a chiral compound. uma.es The sample is passed through a column packed with a chiral material that interacts differently with the (R)- and (S)-enantiomers. This differential interaction leads to different retention times, resulting in the separation of the two enantiomers into distinct peaks in the chromatogram. The enantiomeric excess is then calculated from the relative areas of the two peaks, providing a measure of the stereochemical purity of the sample.
X-ray Crystallography for Solid-State Structure Elucidation
While spectroscopic methods provide information about molecular connectivity, X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. mdpi.com This technique involves directing X-rays onto a single, well-ordered crystal of the compound. The resulting diffraction pattern is analyzed to generate a precise electron density map, from which the exact positions of the atoms can be determined.
For this compound or its derivatives, a successful X-ray crystallographic analysis would provide definitive data on:
Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them. mdpi.com
Conformation: The exact spatial orientation of the benzamido and methyl propanoate groups relative to each other.
Intermolecular Interactions: The presence and geometry of hydrogen bonds (e.g., between the amide N-H and a carbonyl oxygen of a neighboring molecule) and other forces that stabilize the crystal lattice. researchgate.net
Absolute Configuration: For a crystal composed of a single enantiomer, the technique can determine its absolute (R) or (S) configuration, providing the ultimate proof of stereochemistry. nih.gov
Computational and Theoretical Investigations of Methyl 2 Benzamidopropanoate and Its Molecular Interactions
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis are employed to determine the three-dimensional structure and explore the range of possible spatial arrangements (conformations) of a molecule. nih.gov These studies are fundamental as the conformation of a molecule often dictates its physical properties and biological activity.
The conformational space of Methyl 2-benzamidopropanoate is investigated to identify the most stable, low-energy conformers. This is achieved through computational methods that systematically rotate the molecule's single bonds and calculate the potential energy of each resulting structure. Techniques such as molecular dynamics simulations can be used to sample the conformational landscape in different environments, such as in a vacuum or in the presence of a solvent. nih.gov Ab initio gradient relaxation methods can be used to refine the geometries of the most characteristic conformations. researchgate.net The analysis reveals how intramolecular interactions, such as hydrogen bonding or steric hindrance between the benzamide (B126) and propanoate moieties, influence the molecule's preferred shape. The results of such an analysis are typically presented as a potential energy surface, highlighting the energy minima corresponding to stable conformers.
Table 1: Illustrative Conformational Analysis Data for this compound This table presents hypothetical data representative of what a computational analysis would yield.
| Conformer | Dihedral Angle (φ, °) | Dihedral Angle (ψ, °) | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|---|
| I (Global Minimum) | -75 | 150 | 0.00 | 75.3 |
| II | 60 | -65 | 1.25 | 12.1 |
| III | 180 | 170 | 2.10 | 4.5 |
| IV | -80 | -50 | 2.80 | 2.1 |
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations are performed to understand the electronic structure and reactivity of this compound. Methods like Density Functional Theory (DFT), often using functionals such as B3LYP with basis sets like 6-311++G(d,p), are employed to calculate a variety of molecular properties. researchgate.netmdpi.com
Key electronic properties investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. inlibrary.uznih.gov A smaller gap suggests higher reactivity.
Another important tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. researchgate.net The MEP map identifies regions that are electron-rich (negative potential, typically colored red), which are susceptible to electrophilic attack, and regions that are electron-poor (positive potential, colored blue), which are prone to nucleophilic attack. researchgate.net This provides a visual guide to the molecule's reactive sites. researchgate.net
Table 2: Calculated Electronic Properties of this compound This table presents hypothetical data based on typical values for similar organic molecules.
| Property | Value | Implication |
|---|---|---|
| Total Energy | -1159.726 a.u. | Represents the stability of the molecule in its isolated state. inlibrary.uz |
| HOMO Energy | -7.85 eV | Indicates the energy of the outermost electrons; related to ionization potential. |
| LUMO Energy | -0.95 eV | Indicates the energy of the lowest available electron orbital; related to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 6.90 eV | A large gap suggests high kinetic stability and low chemical reactivity. |
| Dipole Moment | 2.65 Debye | Indicates a moderate polarity, influencing solubility and intermolecular interactions. inlibrary.uz |
Docking Studies for Ligand-Target Interactions in Drug Discovery Research
Molecular docking is a computational technique used extensively in drug discovery to predict how a small molecule (ligand), such as this compound, might bind to the active site of a biological target, typically a protein or enzyme. mdpi.com This method provides valuable insights into the binding affinity, orientation, and interactions at an atomic level. mdpi.comresearchgate.net
The process involves generating a three-dimensional structure of the ligand and placing it into the binding site of the target protein. mdpi.com An algorithm then samples numerous possible conformations and orientations of the ligand, calculating a "docking score" for each pose. mdpi.com This score, often expressed in units like kcal/mol, estimates the binding free energy, with lower (more negative) values indicating a more favorable interaction. researchgate.net
For benzamide derivatives, docking studies have been used to explore their potential as inhibitors for various enzymes, such as bacterial topoisomerases. researchgate.net The analysis of the docked pose reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein's active site. researchgate.net These studies can identify key pharmacophoric features and guide the design of more potent and selective analogs.
Table 3: Example Docking Study Results for this compound with a Hypothetical Kinase Target This table presents hypothetical data to illustrate the typical output of a molecular docking simulation.
| Parameter | Result |
|---|---|
| Target Protein | Human MAP Kinase (Illustrative) |
| Docking Score / Binding Energy | -8.5 kcal/mol |
| Predicted Inhibition Constant (Ki) | 1.5 µM |
| Key Hydrogen Bond Interactions | Amide N-H with GLU 105; Carbonyl O with LYS 54 |
| Key Hydrophobic Interactions | Phenyl ring with LEU 156, VAL 39, ALA 52 |
Future Research Trajectories and Interdisciplinary Opportunities for Methyl 2 Benzamidopropanoate
Innovations in Green Chemistry for its Synthesis
Traditional chemical synthesis routes for N-acyl-amino acids and their esters often rely on reagents like acyl chlorides, which are typically produced using hazardous chemistry, such as processes involving phosgene (B1210022). nih.govresearchgate.net The drive towards sustainable practices necessitates the development of environmentally benign alternatives. mdpi.com A significant future direction lies in harnessing biocatalysis, which offers a greener substitute for conventional chemical methods. manchester.ac.uk
Enzymatic synthesis represents a cornerstone of this green approach. Enzymes like aminoacylases, lipases, and proteases are being explored for their potential in forming the crucial amide bond of N-acyl-amino acids. nih.govd-nb.info These biocatalytic methods operate under mild conditions and in aqueous environments, drastically reducing the need for harsh chemicals and organic solvents. researchgate.net While challenges such as limited substrate scope for bulkier amino acids remain, genetic modification of enzymes, like the development of engineered Rhizomucor lipase, has shown promise in improving conversion rates for related syntheses. d-nb.info Future research will likely focus on discovering and engineering novel enzymes with enhanced stability and broader substrate specificity to efficiently produce compounds like Methyl 2-benzamidopropanoate.
Another green chemistry avenue involves the use of safer, renewable solvents and reagents. unive.it For instance, replacing volatile organic compounds (VOCs) with alternatives like dimethyl carbonate or ionic liquids can significantly reduce the environmental footprint of the synthesis. unive.it The development of solvent-free reaction conditions is another promising area that aligns with the principles of green chemistry. mdpi.com
| Parameter | Traditional Synthesis (Schotten-Baumann type) | Green Chemistry Innovations (Biocatalysis) |
|---|---|---|
| Reagents | Acyl chlorides (often from phosgene chemistry) nih.govresearchgate.net | Fatty acids, simple esters d-nb.info |
| Catalyst | Stoichiometric base (e.g., NaOH) | Enzymes (e.g., Aminoacylases, Lipases) nih.gov |
| Solvent | Often chlorinated solvents or other VOCs | Aqueous buffers, glycerol, or solvent-free systems d-nb.infomdpi.com |
| Byproducts | Inorganic salts, hazardous waste | Water, biodegradable materials |
| Conditions | Often requires harsh pH and temperature control | Ambient temperature and near-neutral pH nih.gov |
Exploration of Novel Reaction Pathways and Catalytic Systems
Beyond established methods, the future of this compound synthesis will be shaped by the discovery of novel reaction pathways and more efficient catalytic systems. A key area of research is the development of heterogeneous catalysts, such as solid acids, which offer significant advantages in terms of recovery, reusability, and waste reduction compared to traditional homogeneous acid catalysts like sulfuric acid. mdpi.comresearchgate.net For example, zirconium-based solid acids have demonstrated high activity in the esterification of benzoic acids to their corresponding methyl esters. mdpi.com The application of similar solid acid systems to the amidation and esterification steps required for this compound could lead to more sustainable and cost-effective industrial processes. evergreensinochem.com
Furthermore, the exploration of bimetallic catalytic systems, such as Cu-Pd alloys, has shown significant improvements in efficiency for related syntheses, like the formation of benzimidazoles. mdpi.com These catalysts can facilitate coupled reaction sequences, such as alcohol dehydrogenation and hydrogen transfer, in a single pot, enhancing process efficiency. mdpi.com Adapting such multifunctional catalytic systems for the synthesis of N-acylated amino esters from readily available starting materials is a compelling research direction.
A particularly innovative pathway involves direct C-H amination. Recent breakthroughs in biocatalysis have led to the development of "protoglobin nitrene transferases," enzymes capable of catalyzing the enantioselective amination of α-C-H bonds in carboxylic esters. nih.gov This method provides a direct route to α-amino esters, which are precursors to N-acylated products. nih.gov Applying this technology could create a highly efficient and atom-economical pathway to chiral compounds like this compound, bypassing multiple steps required in traditional syntheses.
| Catalytic System | Description | Potential Advantages for Synthesis | Reference |
|---|---|---|---|
| Engineered Hydrolases (e.g., Lipases) | Enzymes optimized through genetic modification for improved stability and substrate scope. | High conversion rates, mild reaction conditions, reduced waste. | d-nb.info |
| Solid Acid Catalysts (e.g., Zr/Ti) | Insoluble, reusable acid catalysts that replace corrosive liquid acids like H₂SO₄. | Easily recoverable and reusable, minimizes corrosive wastewater. | mdpi.com |
| Bimetallic Heterogeneous Catalysts (e.g., Cu-Pd/γ-Al₂O₃) | Catalysts containing two different metals that can facilitate multiple reaction steps synergistically. | High efficiency, potential for one-pot multi-step reactions. | mdpi.com |
| Protoglobin Nitrene Transferases | Evolved enzymes that catalyze direct C-H amination of esters. | Highly atom-economical, direct, and enantioselective pathway. | nih.gov |
Advanced Applications in Chemical Biology Tool Development
The precise structure and chirality of this compound make it an ideal scaffold for the development of sophisticated chemical tools to probe biological systems. enamine.netnih.gov Chemical biology leverages custom-designed small molecules to visualize, modulate, and study biological processes at the molecular level. nih.govrsc.org As a derivative of the amino acid alanine (B10760859), this compound can be used as a starting point for creating noncanonical amino acids that can be incorporated into peptides or proteins to study their structure and function.
Future research could focus on modifying the benzoyl or methyl ester groups to install functional moieties. For example, appending a fluorophore would create a fluorescent probe to track the localization of enzymes that metabolize amides or esters. Alternatively, incorporating a photo-crosslinking group could enable the identification of protein binding partners within a cell, a technique known as photoaffinity labeling. nih.gov
Moreover, compounds like this compound can serve as building blocks for creating inhibitors or modulators of specific enzymes, such as proteases or amidases. The field of targeted protein degradation, which uses molecules like PROteolysis TArgeting Chimeras (PROTACs), relies on small molecule scaffolds that can be derivatized to bind to both a target protein and an E3 ubiquitin ligase. nih.gov The defined stereochemistry of this compound is crucial, as biological targets are chiral and drug-receptor interactions are highly dependent on a precise stereochemical match. enamine.netnih.gov Its structure could be elaborated to design novel therapeutic agents or chemical probes for interrogating complex signaling pathways. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
